S-3-Fluoro-4-methoxyphenylthioacetate

Description

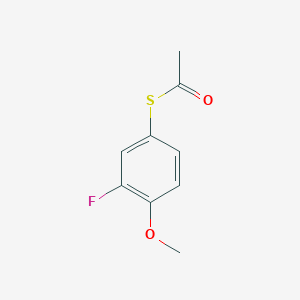

S-3-Fluoro-4-methoxyphenylthioacetate is a sulfur-containing aromatic compound characterized by a thioacetate ester group (-SCOCH₃) attached to a fluorinated and methoxylated phenyl ring.

Properties

IUPAC Name |

S-(3-fluoro-4-methoxyphenyl) ethanethioate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO2S/c1-6(11)13-7-3-4-9(12-2)8(10)5-7/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSRHOHRGDNRPLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)SC1=CC(=C(C=C1)OC)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-3-Fluoro-4-methoxyphenylthioacetate typically involves the reaction of 3-fluoro-4-methoxyphenol with thioacetic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the thioester bond. The reaction conditions often include a controlled temperature and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

S-3-Fluoro-4-methoxyphenylthioacetate can undergo various chemical reactions, including:

Oxidation: The thioacetate group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form the corresponding thiol.

Substitution: The fluorine atom or methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions to achieve substitution reactions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Thiols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

S-3-Fluoro-4-methoxyphenylthioacetate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of S-3-Fluoro-4-methoxyphenylthioacetate involves its interaction with specific molecular targets. The thioacetate group can undergo hydrolysis to release thiol, which can then interact with various enzymes or proteins. The fluorine atom and methoxy group may also influence the compound’s reactivity and binding affinity to molecular targets, affecting its overall biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares S-3-Fluoro-4-methoxyphenylthioacetate with compounds listed in , focusing on functional groups, substitution patterns, and inferred properties.

Table 1: Structural and Functional Comparison

Key Observations

Functional Group Influence: The thioacetate group in this compound is distinct from the carboxylic acids (e.g., compounds 18, 19) and flavonoids (e.g., 23, 24) in . Thioacetates are generally less polar than carboxylic acids, which may reduce aqueous solubility but enhance membrane permeability .

Substitution Patterns :

- The 4-methoxy group is shared with compound 19 and syringin (22). Methoxy groups enhance lipophilicity and may stabilize aromatic rings against oxidative degradation .

- Fluorine at the 3-position is unique to this compound. Fluorination often improves metabolic stability and bioavailability in pharmaceuticals.

The thioacetate group may confer distinct interactions with biological targets, such as enzyme inhibition via sulfur-metal coordination.

Biological Activity

S-3-Fluoro-4-methoxyphenylthioacetate is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula :

- Molecular Weight : 202.23 g/mol

- Functional Groups : Fluoro group, methoxy group, thioacetate group

The presence of the fluorine atom and methoxy group significantly influences the compound's biological activity by enhancing its stability and reactivity towards various biological targets.

The mechanism of action for this compound involves several key processes:

- Enzyme Interaction : The thioacetate group can undergo hydrolysis to release thiol, which may interact with various enzymes or proteins, potentially modulating their activity.

- Binding Affinity : The fluorine and methoxy substituents affect the compound's binding affinity to specific molecular targets, such as receptors or enzymes involved in disease pathways.

- Metabolic Transformations : The compound can be metabolized into active metabolites that exert biological effects, which are critical for its therapeutic potential.

Biological Activity

Research has indicated that this compound exhibits a range of biological activities:

Antimicrobial Activity

Studies have shown that compounds similar to this compound possess antimicrobial properties. For example, derivatives with fluorine substitutions demonstrated significant activity against various bacterial strains, with minimum inhibitory concentration (MIC) values ranging from 8 to 128 μg/mL . This suggests potential applications in developing new antimicrobial agents.

Cytotoxicity and Anticancer Potential

The compound's interaction with specific kinases has also been investigated for its anticancer potential. Inhibitors derived from thioacetates have shown promise in selectively targeting cancer cell pathways, particularly those associated with the STK17B kinase . The structural modifications in compounds based on this compound could lead to enhanced potency against cancer cells.

Research Findings and Case Studies

Several studies highlight the biological activity of this compound and its analogs:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.